CXCR4-IN-1 Binding Affinity Relative to AMD-070 and AMD3100
CXCR4-IN-1 exhibits a low nanomolar binding affinity for the CXCR4 receptor. Its reported IC50 of 20 nM positions it as a potent antagonist, showing comparable or improved potency relative to the clinically relevant bicyclam, AMD3100 (plerixafor), which has a reported IC50 range of 44 nM to 651 nM in various binding and chemotaxis assays [1][2]. This data suggests CXCR4-IN-1 is a high-affinity tool for receptor binding studies.
| Evidence Dimension | CXCR4 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | AMD3100 (Plerixafor): 44 - 651 nM [1][2]; AMD-070: 13 nM |
| Quantified Difference | Approximately 2.2-fold to 32.5-fold more potent than AMD3100; approximately 1.5-fold less potent than AMD-070. |
| Conditions | In vitro biochemical binding assay, specific assay details vary by source. |
Why This Matters
This quantitative difference in binding affinity can be critical for assays requiring high receptor occupancy at low compound concentrations, potentially reducing non-specific effects.
- [1] Sigma-Aldrich. InSolution CXCR4 Antagonist I, AMD3100. Available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/417/547/508404bul.pdf View Source
- [2] Glpbio. Plerixafor (AMD3100) Datasheet. Available at: https://www.glpbio.com/plerixafor.html View Source
